molecular formula C15H18N2O5 B2508845 N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide CAS No. 332065-36-8

N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Cat. No. B2508845
M. Wt: 306.318
InChI Key: HGRWRGLPUQFOJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the coordination of ligands to metal centers. For instance, the paper titled "Preparations of Low-Spin Tetra Cyano Iron Complexes of N-Benzyl-1,2-ethanediamine and Its Oxidative Dehydrogenation" discusses the oxidation of a tetracyano(N-benzyl-1,2-ethanediamine) complex, which is a process that could be relevant to the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide by analogy .

Molecular Structure Analysis

The molecular structure of complexes can be quite intricate, as seen in the paper "Synthesis, crystal structure and characterization of a Cu(II) complex with N, N, N', N'–tetrakis(2-benzimidazolylmethyl)-1,2-ethanediamine". This paper describes a Cu(II) complex with a distorted octahedral coordination sphere, which is a common geometry for many metal complexes with ethanediamine derivatives . This information could be extrapolated to predict the possible coordination geometry of N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide if it were to form a complex with a metal ion.

Chemical Reactions Analysis

The chemical reactions of ethanediamine derivatives can involve oxidation processes. As mentioned in the first paper, the presence of N-benzyl substituents can accelerate disproportionation during the oxidation of tetracyano(N-benzyl-1,2-ethanediamine) complexes . This suggests that the substituents on the ethanediamine backbone can significantly influence the reaction pathways and outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanediamine derivatives can be characterized using various techniques such as TGA, FT–IR, UV-Vis, and CV, as demonstrated in the second paper . These methods can provide valuable information about the stability, functional groups, electronic transitions, and electrochemical behavior of the compounds. For N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide, similar analytical techniques could be employed to determine its properties.

Scientific Research Applications

Toxicokinetics and Metabolism

  • A study investigated the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, focusing on their metabolism, plasma protein binding, and detectability in urine screening. The compounds were extensively metabolized mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof, with significant plasma protein binding (>85%). This research aids forensic and clinical toxicologists in identifying these substances in cases of abuse or intoxication (Richter et al., 2019).

Chemical Synthesis and Reactivity

  • Research on the tetrahydrofuranylation of alcohols catalyzed by alkylperoxy-λ3-iodane and carbon tetrachloride provided an efficient method for protecting the hydroxy group as 2-tetrahydrofuranyl ethers. This chemical synthesis process has applications in organic synthesis and pharmaceutical chemistry (Ochiai & Sueda, 2004).

Antidepressant Effects

  • Another study focused on the synthesis of chlorinated tetracyclic compounds and their potential antidepressant effect in mice. The synthesized compounds showed significant antidepressant effects, suggesting their potential for development into antidepressant drugs (Karama et al., 2016).

Biocatalysis and Green Chemistry

  • An innovative approach for the regio- and stereoselective concurrent oxidations of racemates with microbial cells to prepare enantiopure 1,2-diols was developed. This method represents a simple and green synthesis technique, highlighting the role of biocatalysis in sustainable chemistry (Jia et al., 2011).

Cytotoxicity Studies

  • Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and evaluated for their antimicrobial and cytotoxic activities. Some compounds exhibited good antibacterial activity and cytotoxicity, indicating their potential for development into therapeutic agents (Noolvi et al., 2014).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-14(15(19)17-8-11-2-1-5-20-11)16-7-10-3-4-12-13(6-10)22-9-21-12/h3-4,6,11H,1-2,5,7-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRWRGLPUQFOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

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